molecular formula C18H26N2O B2436645 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one CAS No. 1376285-90-3

3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one

Cat. No.: B2436645
CAS No.: 1376285-90-3
M. Wt: 286.419
InChI Key: GRDQZKWXZFZNHZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-lactam.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the azetidinone intermediate.

    Methylation: The final step involves the methylation of the piperidine nitrogen to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of azetidinones with biological targets, such as enzymes or receptors.

    Industrial Applications: It may serve as an intermediate in the production of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylpiperidin-2-one
  • 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylpyrrolidin-2-one

Uniqueness

What sets 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one apart from similar compounds is its unique azetidinone ring structure. This four-membered ring imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,3-dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14-9-11-19(12-10-14)13-20-16(18(2,3)17(20)21)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQZKWXZFZNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C(C(C2=O)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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